Isocucurbitacin B

説明

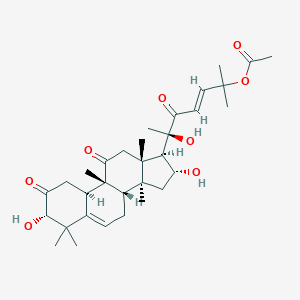

Structure

3D Structure

特性

IUPAC Name |

[(E,6R)-6-[(3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZNVRBNJWSPF-DZEACCAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@H](C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316518 | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-28-3 | |

| Record name | Isocucurbitacin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocucurbitacin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocucurbitacin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Chemical Structure and Formula

This compound is classified as a cucurbitacin, a type of tetracyclic triterpenoid (B12794562). naturalproducts.net Its chemical formula is C32H46O8. biosynth.com The structure features a complex ring system with multiple hydroxyl and carbonyl functional groups, as well as an acetoxy group. biosynth.com

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and formulation.

| Property | Value |

| Molecular Weight | 558.7 g/mol |

| Formal Charge | 86 |

| Hydrogen Bond Acceptor Count | 8 |

| Hydrogen Bond Donor Count | 3 |

| Rotatable Bond Count | 5 |

| LogP | 2.06 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

This data is compiled from multiple sources. biosynth.comchemfaces.comnaturalproducts.netchemsrc.com

Biological Activities of Isocucurbitacin B

Antitumor and Cytotoxic Activitiesbiosynth.commedchemexpress.com

Isocucurbitacin B demonstrates notable antitumor and cytotoxic effects across a range of cancer cell lines. biosynth.commedchemexpress.com Its mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of programmed cell death (apoptosis), cell cycle arrest, and suppression of metastasis.

Inhibition of Cancer Cell Proliferation

Research has consistently shown that this compound can inhibit the growth of various cancer cells. biosynth.com Studies have documented its cytotoxic efficacy against a panel of human tumor cell lines, including:

Glioma cells (U251 and U87): this compound exhibited inhibitory effects on the proliferation of U251 and U87 glioma cells. nih.govresearchgate.net

Cervical cancer cells (HeLa) and Colon adenocarcinoma cells (HT-29): The compound has shown significant activity against HeLa and HT-29 human cancer cells, with IC50 values reported to be between 0.93 and 9.73 μM. chemfaces.com

Other human tumor cells: Significant cytotoxicity has also been observed against A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT 15 (colon cancer) cells. koreascience.krmedchemexpress.com

Table 1: Cancer Cell Lines Inhibited by this compound

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| U251 | Glioma | Inhibited proliferation. | nih.gov, researchgate.net |

| U87 | Glioma | Inhibited proliferation, with effects outperforming Temozolomide (B1682018) in some assays. | nih.gov, researchgate.net |

| HeLa | Cervical Cancer | Significant cytotoxic activity with IC50 values between 0.93 and 9.73 μM. | chemfaces.com |

| HT-29 | Colon Adenocarcinoma | Significant cytotoxic activity with IC50 values between 0.93 and 9.73 μM. | chemfaces.com |

| A-549 | Lung Carcinoma | Exhibited significant cytotoxicity. | koreascience.kr |

| SK-OV-3 | Ovarian Cancer | Exhibited significant cytotoxicity. | koreascience.kr, medchemexpress.com |

| SK-MEL-2 | Melanoma | Exhibited significant cytotoxicity. | koreascience.kr, medchemexpress.com |

| XF-498 | CNS Cancer | Exhibited significant cytotoxicity. | koreascience.kr, medchemexpress.com |

| HCT 15 | Colon Cancer | Exhibited significant cytotoxicity. | koreascience.kr |

Induction of Apoptosis

A key mechanism of this compound's antitumor action is the induction of apoptosis. This programmed cell death is triggered through various molecular pathways.

BCL-2 Inhibition: this compound has been shown to induce apoptosis by inhibiting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). nih.govresearchgate.netcitexs.com The BCL-2 family of proteins are crucial regulators of apoptosis, and by inhibiting BCL-2, the balance is shifted towards cell death. frontiersin.orgmdpi.com This inhibition can lead to the release of pro-apoptotic factors from the mitochondria. mdpi.com

Caspase Activation: The induction of apoptosis by this compound is also mediated through the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. mdpi.commdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leads to the cleavage of cellular substrates and the dismantling of the cell. mdpi.commdpi.com Overexpression of BCL-2 has been found to block the cleavage and activation of caspases-3, -7, and -9. nih.gov

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, a critical process for tumor growth.

G2 Phase Arrest: Studies have indicated that this compound can induce cell cycle arrest in the G2 phase. researchgate.netplos.org Its related compound, Cucurbitacin B, has been shown to cause G2/M phase arrest in A549 lung cancer cells and conjunctival melanoma cells. nih.govnih.gov This arrest prevents the cells from entering mitosis and continuing to divide.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to interfere with the processes of cancer cell migration and invasion.

Suppression of MMP-2/9, N-cadherin, and Vimentin: In glioma U251 cells, this compound was found to inhibit invasion and migration by suppressing the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), as well as N-cadherin and Vimentin. nih.govresearchgate.netcitexs.com MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion, while N-cadherin and Vimentin are proteins involved in cell-cell adhesion and migration.

Potentiation of Chemotherapeutic Agents

This compound has shown the potential to enhance the efficacy of existing chemotherapy drugs, a strategy that could help overcome drug resistance.

Temozolomide (TMZ): Research suggests that this compound may increase the sensitivity of glioma cells to Temozolomide, a standard chemotherapeutic agent for this type of cancer. nih.govnih.govnih.govnih.govvirtualtrials.org

Gemcitabine (B846) and Cisplatin: The potentiation of other chemotherapeutic agents like Gemcitabine and Cisplatin by related compounds has been noted, suggesting a broader potential for combination therapies. researchgate.net

Anti-inflammatory Activitiesbiosynth.com

In addition to its anticancer properties, this compound and related cucurbitacins possess anti-inflammatory activities. researchgate.netnih.govtaylorandfrancis.comnih.gov The mechanisms underlying these effects involve the modulation of key inflammatory pathways.

The anti-inflammatory effects of cucurbitacins are often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), the reduction of oxidative stress, and the suppression of pro-inflammatory cytokines. researchgate.netnih.gov These actions are primarily mediated through the regulation of signaling pathways such as NF-κB. nih.gov

Antioxidant Activities

This compound is a member of the cucurbitacin family of tetracyclic triterpenoid (B12794562) compounds, which are known for a variety of biological activities, including antioxidant properties. researchgate.netnih.gov While research often focuses on the more prominent cucurbitacins like B and E, evidence suggests that this compound also contributes to the antioxidant profile of the plants in which it is found. nih.govijpjournal.comnih.gov

Antimicrobial Properties

The antimicrobial potential of the cucurbitacin class of compounds is well-documented, and this compound is recognized as a contributor to this activity. nih.govijpjournal.combiosynth.com It has been identified as a bioactive constituent in various plants used in traditional medicine to combat infections. benthamdirect.comrjptonline.org

This compound has been isolated from plants such as Helicteres isora and Trichosanthes kirilowii, both of which are noted for their antimicrobial and cytotoxic activities. researchgate.netrjptonline.orgacs.org While specific data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) for pure this compound against various microbial strains are not extensively detailed in the available literature, its presence is consistently linked to the antimicrobial efficacy of the plant extracts. rjptonline.orgacs.org For example, extracts of Helicteres isora, containing this compound, have been shown to possess broad-spectrum antimicrobial properties. researchgate.net Further research is needed to isolate the specific antimicrobial spectrum and mechanism of action of this compound.

Other Reported Pharmacological Effects

Beyond its antioxidant and antimicrobial activities, this compound has been implicated in a range of other significant pharmacological effects.

Antidiabetic: Several studies have highlighted the antidiabetic potential of plant extracts containing this compound. researchgate.net The root and bark of Helicteres isora, from which this compound is isolated, are used in traditional medicine for diabetes. core.ac.ukwisdomlib.org Research on a butanolic extract of H. isora roots demonstrated significant hypoglycemic and hypolipidemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. austinpublishinggroup.com Similarly, a hot water extract from the fruits of H. isora was found to enhance glucose uptake in an isolated rat hemidiaphragm model. ijpsonline.com These findings suggest that this compound may play a role in the management of blood glucose levels. austinpublishinggroup.comijcrt.org

Antinociceptive and Antispasmodic: Helicteres isora, a known source of this compound, has reported antinociceptive (pain-relieving) and antispasmodic properties. benthamdirect.comaustinpublishinggroup.com The fruits, in particular, are used traditionally to alleviate griping of the bowels and flatulence, which is attributed to an antispasmodic effect. researchgate.netwisdomlib.orgresearchgate.net The roots have also been shown to possess significant antinociceptive properties in research studies. austinpublishinggroup.com

Hepatoprotective: A noteworthy pharmacological effect of this compound is its hepatoprotective activity. A study focusing on total cucurbitacins (TCs) extracted from the pericarp of Herpetospermum pedunculosum identified this compound as a major component, constituting 26.1% of the extract. frontiersin.orgnih.govdntb.gov.ua This TC mixture demonstrated a significant, dose-dependent hepatoprotective effect against carbon tetrachloride (CCl4)-induced liver damage in mice. frontiersin.orgdntb.gov.ua The treatment was found to reverse metabolic changes associated with liver injury, impacting pathways related to energy metabolism and oxidative stress. frontiersin.orgdntb.gov.ua

| Source | Active Components | Model | Key Findings | Reference |

|---|---|---|---|---|

| Herpetospermum pedunculosum pericarp | Total Cucurbitacins (TCs), with this compound comprising 26.1% | Carbon Tetrachloride (CCl4)-induced hepatotoxicity in mice | TCs significantly reversed CCl4-induced metabolic changes and demonstrated superior efficacy and safety compared to a reference drug. | frontiersin.orgnih.govdntb.gov.ua |

Neuroprotective: The neuroprotective potential of this compound has been investigated, particularly in the context of cancer. Research has shown that this compound can inhibit the growth of glioma, a type of brain tumor. researchgate.net In studies using U251 and U87 human glioma cell lines, this compound demonstrated an ability to inhibit cell proliferation, invasion, and migration. researchgate.net It was also found to induce apoptosis (programmed cell death) in these cancer cells. researchgate.net The mechanism appears to involve the suppression of matrix metalloproteinase (MMP-2/9) activity and the PI3K/AKT signaling pathway. researchgate.net

| Compound | Cell Lines | Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | U251 and U87 (Human glioma cells) | Inhibited cell proliferation, invasion, and migration; Induced apoptosis. | Suppression of MMP-2/9 activity; Inhibition of the PI3K/AKT pathway. | researchgate.net |

Immunomodulatory: While the immunomodulatory effects of cucurbitacins, particularly Cucurbitacin B and E, are being increasingly studied, the specific role of this compound is less characterized. nih.govnih.gov However, related compounds like 3-epi-Isocucurbitacin B have been noted for their immunomodulatory effects. medchemexpress.com Given the structural similarities within the cucurbitacin family, it is plausible that this compound also possesses immunomodulatory properties, though further dedicated research is required to confirm and detail these activities. researchgate.net

Mechanisms of Action of Isocucurbitacin B

Modulation of Intracellular Signaling Pathways

Isocucurbitacin B exerts its effects by intervening in several critical signaling cascades that regulate cell growth, proliferation, and survival.

PI3K/AKT Pathway Regulation

Table 1: Effect of this compound on PI3K/AKT Pathway Components in Glioma Cells

| Target Protein | Effect Observed | Cell Lines |

|---|---|---|

| Total PI3K | Significant Decrease | U251, U87 |

| Total AKT | Significant Decrease | U251, U87 |

| Phospho-PI3K | No Significant Change | U251, U87 |

| Phospho-AKT (S473) | No Significant Change | U251, U87 |

| PDK1 | Downregulation | U251 |

MAPK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the MAPK signaling pathway in glioma cells. nih.gov Studies indicate that while the total protein levels of MAPK1/3 remain unchanged, the level of phosphorylated MAPK1/3 (p-MAPK1/3) is significantly decreased following treatment with this compound. nih.gov This finding points to a mechanism of action that involves the inhibition of MAPK activation rather than its synthesis. nih.gov

Table 2: Effect of this compound on MAPK Pathway Components in Glioma Cells

| Target Protein | Effect Observed | Cell Lines |

|---|---|---|

| Total MAPK1/3 | No Change | U251, U87 |

| Phospho-MAPK1/3 | Significant Decrease | U251, U87 |

JAK-STAT3 Pathway Inhibition

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a critical role in cell proliferation and survival. This compound has been found to inhibit the activation of the STAT3 signaling pathway. nih.gov This inhibition is associated with the suppression of downstream targets, including matrix metalloproteinases MMP-2 and MMP-9, which are involved in cell invasion. nih.gov While extensive research highlights the potent inhibitory effects of the related compound Cucurbitacin B on the JAK/STAT3 pathway in various cancer models, the direct inhibition of STAT3 activation by this compound confirms its role as a modulator of this critical pathway. nih.govresearchgate.netmdpi.com

Wnt Signaling Pathway Modulation

The Wnt signaling pathway is fundamental in cell fate determination, proliferation, and migration. While direct studies on this compound's effect on this pathway are limited, extensive research on the closely related compound, Cucurbitacin B, has demonstrated significant modulation. Cucurbitacin B inhibits the canonical Wnt/β-catenin signaling axis. nih.govresearchgate.net Its mechanism involves reducing the expression of key Wnt-associated proteins and, crucially, inhibiting the nuclear translocation of β-catenin and its co-factor galectin-3. nih.gov This action prevents the activation of downstream target genes that promote proliferation. nih.govnih.gov These findings for Cucurbitacin B suggest a potential, though not yet directly confirmed, mechanism for this compound.

Effects on Gene Expression and Regulatory Molecules

Beyond its influence on signaling cascades, this compound directly affects the expression of specific genes and non-coding regulatory molecules.

MicroRNA (miRNA) Modulation (e.g., hsa-mir-1286a)

MicroRNAs are small non-coding RNA molecules that play a significant role in regulating gene expression. A key finding is that this compound can modulate the expression of specific miRNAs. nih.gov In glioma cells, this compound was shown to inhibit hsa-mir-1286a. nih.govresearchgate.net This inhibition is functionally significant, as it was found to increase the sensitivity of glioma cells to the chemotherapeutic agent temozolomide (B1682018) (TMZ). nih.govresearchgate.net This specific interaction highlights a mechanism whereby this compound can influence cellular responses to other therapeutic agents by regulating miRNA expression. nih.gov

Regulation of STAT3 Target Genes

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov Research demonstrates that this compound inhibits the activation of STAT3. nih.gov The closely related compound, Cucurbitacin B, has been shown to impair STAT3 signaling by reducing the phosphorylation of the STAT3 protein. nih.gov This inhibition of STAT3 activation consequently leads to the suppression of its target gene expression. nih.govresearchgate.net The anti-adipogenic effects of Cucurbitacin B, for example, are significantly diminished in cells where STAT3 has been silenced, highlighting the critical role of this pathway in its mechanism of action. nih.gov

Inhibition of XIST and IL-6/STAT3 Axis

While direct studies on this compound are limited in this area, extensive research on Cucurbitacin B provides significant insights. Cucurbitacin B has been shown to regulate cell processes by inhibiting the Interleukin-6/STAT3 (IL-6/STAT3) pathway through its influence on the long non-coding RNA X-inactive specific transcript (lncRNA XIST). nih.govnih.gov

In studies involving lung cancer cells, Cucurbitacin B treatment suppressed the expression of both XIST and IL-6. nih.govresearchgate.net The mechanism involves an intricate axis where XIST targets miR-let-7c to activate the IL-6/STAT3 pathway. nih.gov By suppressing XIST, Cucurbitacin B enhances the expression of miR-let-7c, which in turn suppresses the IL-6/STAT3 pathway. nih.govnih.gov This targeted inhibition disrupts the entire signaling cascade, affecting STAT3 phosphorylation levels. nih.gov Further research indicates that Cucurbitacin B can also regulate XIST expression in tongue squamous cell carcinoma cells, where it exerts anti-cancer activity by modulating XIST via miR-29b. nih.govfigshare.com

Interactive Data Table: Effect of Cucurbitacin B on the XIST/IL-6/STAT3 Axis

| Molecule | Effect of Cucurbitacin B Treatment | Cell Type Studied | Reference |

| lncRNA XIST | Expression Suppressed | Lung Cancer Cells (A549), Tongue Cancer Cells (CAL27, SCC9) | nih.gov, nih.gov |

| IL-6 | Expression Suppressed | Lung Cancer Cells (A549) | nih.gov, nih.gov |

| miR-let-7c | Expression Enhanced | Lung Cancer Cells (A549) | nih.gov, nih.gov |

| STAT3 | Phosphorylation Decreased | Lung Cancer Cells (A549) | nih.gov |

Interactions with Cellular Components

Cell Surface Receptors

Cucurbitacins can engage in rapid interactions at the cell surface. nih.gov Research on Cucurbitacin B demonstrates that it can selectively down-regulate the expression of TNF receptor 1 (TNF-R1), thereby inhibiting the TNF-α-induced NF-κB signaling pathway. nih.gov This suggests a direct or indirect interaction with cell surface receptor levels. Furthermore, studies suggest that cucurbitacins may directly interact with or modify TRAIL death receptors as part of their mechanism of action. nih.gov The impact of Cucurbitacin B on paxillin (B1203293) phosphorylation also points towards an effect on integrin signaling, as these events are often associated. nih.gov

Transcription Factors

The primary transcription factor affected by this compound is STAT3, with studies confirming its ability to inhibit the pathway's activation. nih.gov Research on the related Cucurbitacin B expands the scope of interaction to other key transcription factors. For instance, Cucurbitacin B has been found to inhibit the interaction between Zinc finger protein 91 (ZFP91) and Hypoxia-inducible factor-1α (HIF-1α), suppressing their co-localization within the cell. nih.gov Additionally, Cucurbitacin B can inhibit the nuclear translocation of the NF-κB subunit RelA and suppress its transcriptional activity in certain cell types. nih.gov

Interactive Data Table: Transcription Factor Interactions

| Compound | Transcription Factor | Mechanism of Interaction | Reference |

| This compound | STAT3 | Inhibits activation of the signaling pathway | nih.gov |

| Cucurbitacin B | STAT3 | Reduces phosphorylation | nih.gov |

| Cucurbitacin B | HIF-1α | Attenuates interaction with ZFP91 | nih.gov |

| Cucurbitacin B | NF-κB (RelA) | Inhibits nuclear translocation and transcriptional activity | nih.gov |

Cellular Processes Affected

Autophagy Modulation

Studies on various cucurbitacins, including Cucurbitacin B and I, have revealed their capacity to induce autophagy, a cellular degradation and recycling process. nih.govnih.gov This induction of autophagy appears to be independent of the compound's effect on STAT3. nih.gov The proposed mechanism involves the enhanced production of mitochondrial-derived reactive oxygen species (ROS), which subsequently activates other signaling kinases. nih.gov Furthermore, cucurbitacins have been reported to suppress the mTORC1 signaling pathway, a central regulator of cell growth and autophagy. nih.gov The induction of autophagy by cucurbitacins can, in some contexts, act as a pro-survival response. nih.gov

Cyclin Inhibition Leading to Cell Cycle Blockade

This compound, and closely related cucurbitacins, exert significant antiproliferative effects by directly interfering with the cell cycle machinery. This is primarily achieved by modulating the expression and activity of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs), which govern the progression of cells through a series of checkpoints. The disruption of these regulatory pathways leads to cell cycle arrest, most prominently at the G2/M and G1/S transitions, thereby preventing cancer cell division.

A primary mechanism of action is the induction of G2/M phase arrest. researchgate.netnih.govnih.govnih.gov This blockade is often linked to the downregulation of the Cyclin B1/CDK1 complex, which is essential for the transition from the G2 phase into mitosis. scbt.comnih.gov Research has shown that treatment with cucurbitacin B can significantly decrease the protein levels of both Cyclin B1 and its catalytic partner CDK1 (also known as CDC2) in various cancer cell lines, including colon and pancreatic cancer. researchgate.netplos.org By inhibiting this critical complex, the cell is unable to initiate the necessary steps for mitotic entry, leading to an accumulation of cells in the G2/M phase. researchgate.net

In addition to the G2/M checkpoint, this compound can also induce cell cycle arrest at other phases. In human hepatocellular carcinoma cells, for example, cucurbitacin B treatment was associated with S-phase arrest through the downregulation of Cyclin D1 and cdc-2. nih.govplos.org Furthermore, in prostate cancer cells, a decrease in the mRNA expression of both Cyclin D1 and CDK4 has been observed following exposure to the compound. nih.gov The Cyclin D1/CDK4 complex is crucial for progression through the G1 phase, and its inhibition prevents cells from entering the S phase, where DNA replication occurs.

The activity of cyclin-CDK complexes is also negatively regulated by CDK inhibitors (CKIs). nih.gov Studies have demonstrated that this compound can amplify the levels of the CKI p21. nih.govresearchgate.net The p21 protein acts as a tumor suppressor by forming complexes with and inhibiting Cyclin D-CDK4/6 and Cyclin E-CDK2, which halts progression through the G1/S checkpoint. mdpi.com In pancreatic cancer cell lines, an increased level of p21 has been noted, contributing to the observed G2/M arrest. plos.org Similarly, in androgen-dependent prostate cancer cells, treatment resulted in augmented mRNA expression of p21 alongside the downregulation of Cyclin D1 and CDK4. nih.gov

This multi-faceted approach—downregulating key cyclins and CDKs such as Cyclin B1, CDK1, and Cyclin D1, while simultaneously upregulating CDK inhibitors like p21—results in a robust blockade of the cell cycle, representing a core component of this compound's mechanism of action. researchgate.netplos.orgnih.gov

Table of Research Findings on Cyclin Inhibition by Cucurbitacin B

| Cell Line | Cancer Type | Observed Effect | Affected Proteins | Reference |

|---|---|---|---|---|

| HCT116 and SW480 | Colon Cancer | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1, ↓ Cyclin A2, ↓ CDK2 | researchgate.net |

| A549 | Lung Adenocarcinoma | G2/M Arrest | Inactivation of Cdk1 | nih.govplos.org |

| LNCaP | Prostate Cancer | G1 Arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p21 | nih.gov |

| K562 | Leukemia | G2/M Arrest | Not specified | nih.gov |

| BEL-7402 | Hepatocellular Carcinoma | S-Phase Arrest | ↓ Cyclin D1, ↓ Cdk1 | nih.govplos.org |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | G2/M Arrest | ↓ Cyclin A, ↓ Cyclin B1, ↑ p21 | plos.org |

| Jurkat Cells | T-cell Leukemia | G2/M Arrest | Not specified | nih.gov |

| MDA-MB-231 and MCF-7 | Breast Cancer | G2/M Arrest | ↑ p21 | researchgate.net |

Note: The table summarizes findings primarily from studies on Cucurbitacin B, a closely related and often co-studied compound to this compound.

Structure Activity Relationships Sar of Isocucurbitacin B

Comparative Analysis with Other Cucurbitacins (e.g., Cucurbitacin B, D, E)

Isocucurbitacin B is an isomer of Cucurbitacin B, and its cytotoxic potency has been evaluated alongside other prominent members of the cucurbitacin family. acs.orgresearchgate.net Generally, cucurbitacins exhibit potent cytotoxic effects against various cancer cell lines. google.comnih.gov this compound, isolated from sources like Helicteres isora, has demonstrated significant cytotoxic activity against human nasopharyngeal carcinoma (9KB) cells. acs.org

Studies comparing various cucurbitacins have revealed a hierarchy of potency. For instance, in an early study, Cucurbitacin B showed extremely high potency with an ED50 value of <10⁻⁵ µg/ml, while this compound was also highly potent, with an ED50 of 7.6 x 10⁻⁵ µg/ml in the same assay. acs.org Other research has confirmed the significant cytotoxic activities of this compound against HeLa and HT-29 human cancer cells, with IC50 values ranging from 0.93 to 9.73 μM. phytopurify.com

Cucurbitacin E and B are often considered among the most active of the group. nih.govusamv.ro The structural difference between Cucurbitacin B and Cucurbitacin D is the presence of an acetyl group at the C25 position in Cucurbitacin B, which is a hydroxyl group in Cucurbitacin D. nih.govmdpi.com This acetylation increases hydrophobicity and is associated with enhanced cytotoxicity. nih.govresearchgate.net Cucurbitacin E differs from Cucurbitacin B by the presence of a double bond between C1 and C2 in ring A, a feature that also tends to increase cytotoxicity. nih.govmdpi.com this compound shares the same molecular formula as Cucurbitacin B but differs in stereochemistry, which influences its biological activity, rendering it slightly less potent in some assays compared to Cucurbitacin B. acs.org

| Compound | Key Structural Difference from this compound | General Cytotoxicity Comparison |

| Cucurbitacin B | Stereoisomer | Often reported as slightly more potent than this compound. acs.org |

| Cucurbitacin D | Lacks the C25 acetyl group (has -OH instead). nih.govmdpi.com | Generally less cytotoxic than acetylated counterparts like Cucurbitacin B. nih.govresearchgate.net |

| Cucurbitacin E | Isomeric to Cucurbitacin B but has a C1=C2 double bond. nih.govmdpi.com | Considered one of the most potent cucurbitacins, with cytotoxicity often comparable to or greater than Cucurbitacin B. nih.govusamv.ro |

Role of Specific Structural Moieties (e.g., Enone Moiety, Double Bond at C23, Acetyl Group at C25)

The potent biological activity of cucurbitacins is not attributed to a single feature but rather the synergistic effect of several structural moieties.

Enone Moiety : A critical feature for the cytotoxicity of cucurbitacins is the α,β-unsaturated ketone (enone) system in ring A. researchgate.net This functionality is believed to be a key site for Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins like STAT3, leading to the inhibition of critical cellular signaling pathways. conicet.gov.ar

Double Bond at C23 : The double bond in the side chain, specifically between C23 and C24, is a significant contributor to the cytotoxic activity. pharmatutor.org Studies comparing active and inactive cucurbitacins have highlighted the importance of this feature. nih.gov Its reduction, as seen in dihydrocucurbitacins, often leads to a decrease in potency. openmicrobiologyjournal.comopenmicrobiologyjournal.com This unsaturation in the side chain is thought to play a role in the molecule's ability to bind to target proteins. nih.govopenmicrobiologyjournal.com

Acetyl Group at C25 : The presence of an acetyl group at the C25 hydroxyl position is a major determinant of both hydrophobicity and cytotoxicity. nih.govnih.gov Cucurbitacins B and E, which possess this acetyl group, are derived from the acetylation of Cucurbitacins D and I, respectively. nih.govresearchgate.net This modification enhances lipophilicity, which is strongly correlated with increased cytotoxic effects. nih.gov Therefore, the C25-acetate of this compound is a crucial element for its high potency.

Influence of Glycosylation on Activity

Glycosylation, the attachment of a sugar moiety, significantly modulates the biological properties of cucurbitacins. Typically, the sugar is linked to the hydroxyl group at the C2 position. nih.govnih.gov

The addition of a glycoside group generally increases the water solubility of the parent aglycone but can have variable effects on its cytotoxicity. In some cases, glycosylation can decrease the cytotoxic activity. For example, Cucurbitacin D's 2-O-glucoside derivative shows no significant anticancer activity, in stark contrast to its aglycone parent. mdpi.com However, this is not a universal rule. Both Cucurbitacin E glucoside and Cucurbitacin I glucoside have been found to possess potent cytotoxic activity. nih.gov The effect of glycosylation appears to be dependent on the specific cucurbitacin and the nature of the attached sugar. This modification can influence the compound's absorption, distribution, and interaction with cellular targets. mdpi.comresearchgate.net While specific studies on this compound glycosides are less common, the general principles observed for other cucurbitacins suggest that glycosylation would alter its pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

Impact of Hydrophobicity on Cytotoxic Effects

A strong correlation exists between the hydrophobicity of cucurbitacins and their cytotoxic activity. usamv.roresearchgate.net Research has demonstrated that cytotoxicity increases linearly with an increase in the hydrophobicity index of these compounds. nih.gov

Structural modifications that increase lipophilicity, such as the acetylation of the C25 hydroxyl group, consistently lead to enhanced cytotoxicity. nih.govnih.gov For example, Cucurbitacin B and E are more hydrophobic and more cytotoxic than their respective non-acetylated precursors, Cucurbitacin D and I. nih.govresearchgate.net This relationship underscores the importance of the molecule's ability to traverse cell membranes and interact with intracellular targets. The lipophilic nature of the core cucurbitane skeleton is a key driver of its biological effects. nih.govresearchgate.net

| Structural Modification | Effect on Hydrophobicity | Effect on Cytotoxicity | Reference |

| Acetylation of C25-OH (e.g., D to B) | Increases | Increases | nih.govresearchgate.netnih.gov |

| Unsaturation at C1=C2 (e.g., B to E) | Increases | Increases | nih.govnih.gov |

| Glycosylation at C2-OH | Decreases (increases water solubility) | Variable (can decrease or be retained) | nih.govmdpi.com |

Design and Synthesis of Derivatives for Enhanced Activity

The high intrinsic toxicity of natural cucurbitacins has prompted significant efforts in the design and synthesis of derivatives to create compounds with an improved therapeutic index—enhanced activity against cancer cells and reduced toxicity toward normal cells. nih.govmdpi.com

Synthetic modifications typically target several key reactive sites on the cucurbitacin scaffold, including:

The C2-hydroxyl group : This site can be modified to create prodrugs or introduce new functionalities. nih.gov

The C25-acetyl group : Modifications at this position aim to enhance stability and pharmacokinetic properties while retaining or improving antiproliferative activity. mdpi.comresearchgate.net

The C20-C22 side chain : The carbonyl group at C22 is a site for creating derivatives like oximes and hydrazones to explore new SAR. rsc.org

For example, researchers have synthesized novel derivatives of Cucurbitacin B by modifying the C25-acetoxy group, leading to compounds with even stronger cytotoxicity than the parent molecule. researchgate.net Other strategies involve creating hybrid molecules, such as combining the cucurbitacin scaffold with nitric oxide-releasing moieties, which has been shown to reduce toxicity while maintaining anti-cancer activity. mdpi.com These synthetic endeavors are crucial for overcoming the limitations of natural cucurbitacins and developing their potential as clinical agents. a-z.lu

Preclinical Research on Isocucurbitacin B

In Vitro Studies

In vitro research has been crucial in elucidating the cellular and molecular mechanisms through which Isocucurbitacin B exerts its effects. A variety of assays have been employed to assess its impact on cancer cell viability, migration, invasion, and the underlying signaling pathways.

Cell viability assays are fundamental in determining the cytotoxic or growth-inhibitory effects of a compound on cancer cells. The most common methods used in the study of this compound are the Cell Counting Kit-8 (CCK-8) and MTT assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. obrnutafaza.hrdojindo.com

Studies have shown that this compound significantly reduces the viability of various cancer cell lines in a dose-dependent manner. For instance, in glioma cell lines such as U251 and U87, this compound demonstrated potent inhibitory effects on proliferation. nih.govnih.gov The CCK-8 assay revealed that as the concentration of this compound increased, the viability of these glioma cells decreased significantly. nih.gov Similarly, the MTT assay has been used to demonstrate the cytotoxic potential of this compound against HeLa and HT-29 human cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.93 to 9.73 μM. chemfaces.comnih.gov In another study focusing on tongue squamous cell carcinoma (TSCC) cells, the CCK-8 assay was used to determine the half-maximal inhibitory concentration (IC50) of a related compound, Cucurbitacin B, which was found to have toxic effects at concentrations of 200 and 500 nM. frontiersin.org Furthermore, Cucurbitacin B was shown to significantly reduce the cell viability of PC3 prostate cancer cells. mdpi.com

Table 1: Summary of this compound and Related Compounds' Effects on Cell Viability

| Compound | Cell Line(s) | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | U251, U87 (Glioma) | CCK-8 | Dose-dependent inhibition of cell proliferation. | nih.govnih.gov |

| This compound | HeLa, HT-29 | MTT | Significant cytotoxic activity with IC50 values in the micromolar range. | chemfaces.comnih.gov |

| Cucurbitacin B | SCC9 (Tongue Cancer) | CCK-8 | Toxic effects observed at nanomolar concentrations. | frontiersin.org |

| Cucurbitacin B | PC3 (Prostate Cancer) | MTT | Significant reduction in cell viability. | mdpi.com |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Wound healing and Transwell assays are two common in vitro methods used to assess these cellular processes. The wound healing or scratch assay involves creating a gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. nih.govfrontiersin.org The Transwell assay, also known as the Boyden chamber assay, measures the ability of cells to move through a porous membrane, with or without a layer of extracellular matrix (for invasion assays). libretexts.orgudl.cat

Research has demonstrated that this compound can inhibit the migration and invasion of cancer cells. In studies on glioma cells, both wound healing and Transwell assays showed that this compound significantly suppressed the migratory and invasive capabilities of U251 cells. nih.govnih.gov This inhibition was associated with the suppression of proteins involved in cell motility, such as N-cadherin and Vimentin. researchgate.net Similarly, a related compound, Cucurbitacin B, was found to inhibit the migration and invasion of SCC9 tongue cancer cells. frontiersin.org

Table 2: Impact of this compound on Cell Migration and Invasion

| Compound | Cell Line | Assay(s) | Outcome | Associated Molecular Changes | Reference(s) |

|---|---|---|---|---|---|

| This compound | U251 (Glioma) | Wound Healing, Transwell | Inhibition of migration and invasion. | Suppression of N-cadherin and Vimentin. | nih.govnih.govresearchgate.net |

| Cucurbitacin B | SCC9 (Tongue Cancer) | Wound Healing, Transwell | Inhibition of migration and invasion. | Not specified. | frontiersin.org |

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a key characteristic of cancer. Assays such as TUNEL (TdT-mediated dUTP-biotin nick end labeling) and flow cytometry with Annexin V/PI staining are used to detect and quantify apoptosis. The TUNEL assay identifies DNA fragmentation, a late-stage marker of apoptosis, while flow cytometry can distinguish between early and late apoptotic cells.

Studies have indicated that this compound can induce apoptosis in cancer cells. In glioma cells, both TUNEL and flow cytometry assays revealed that this compound treatment led to an increase in apoptotic cells. nih.govnih.govresearchgate.net This pro-apoptotic effect was linked to the inhibition of the anti-apoptotic protein BCL-2. nih.govresearchgate.net Flow cytometry analysis of U251 glioma cells treated with this compound showed a significant increase in both viable and late apoptotic cells. oaepublish.com Similarly, Cucurbitacin B has been shown to induce apoptosis in tongue cancer cells and colorectal cancer cells. frontiersin.orgnih.gov

To understand the molecular mechanisms underlying the effects of this compound, researchers utilize techniques like Western blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Western blotting allows for the detection and quantification of specific proteins, while RT-qPCR measures the expression levels of specific genes. unite.itnih.gov

Investigations into glioma cells have shown that this compound treatment leads to changes in the expression of several key proteins and genes involved in cancer progression. Western blot analysis revealed that this compound suppressed the expression of matrix metalloproteinases MMP-2 and MMP-9, as well as N-cadherin and Vimentin, which are all involved in cell invasion and migration. nih.govresearchgate.net Furthermore, the expression of the anti-apoptotic protein BCL-2 was downregulated. oaepublish.com RT-qPCR analysis confirmed the downregulation of MMP-2 and MMP-9 mRNA levels. nih.govresearchgate.net These studies suggest that this compound may exert its anti-glioma effects through the PI3K/AKT and MAPK signaling pathways. nih.govnih.gov Recent research has also identified caveolin 1 (CAV1) as a direct target of this compound in glioma, with the compound's anti-tumor effects being mediated through the downregulation of CAV1, leading to a form of cell death known as anoikis. nih.gov

In Vivo Studies

In vivo studies, primarily using animal models, are essential for evaluating the therapeutic potential of a compound in a living organism. These studies provide insights into the compound's efficacy in a more complex biological system.

Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (such as nude mice), are a widely used in vivo platform to assess the antitumor activity of new compounds.

Studies have demonstrated that this compound can inhibit tumor growth in glioma xenograft models. nih.govnih.govresearchgate.net In one study, nude mice were transplanted with U251 glioma cells, and treatment with this compound was shown to suppress tumor growth. nih.govoaepublish.com The compound was also found to inhibit tumor growth in an orthotopic glioblastoma model. nih.gov

In the context of pancreatic cancer, studies on related cucurbitacins have also shown promising results. For example, Cucurbitacin B, in combination with gemcitabine (B846), resulted in significant tumor growth inhibition in a pancreatic cancer xenograft model. kinkiagri.or.jp Another study using a mouse pancreatic cancer xenograft model showed that Cucurbitacin B alone could reduce tumor growth. nih.gov Furthermore, a prodrug of Cucurbitacin B was effective in controlling tumor growth in a 4T1 xenograft mouse model. nih.gov

Table 3: Summary of In Vivo Efficacy of this compound and Related Compounds in Xenograft Models

| Compound | Cancer Type | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Glioma | Nude mice with U251 xenografts | Inhibition of tumor growth. | nih.govoaepublish.com |

| This compound | Glioblastoma | Orthotopic glioblastoma model | Suppression of tumor growth. | nih.gov |

| Cucurbitacin B | Pancreatic Cancer | Pancreatic cancer xenograft model | Significant inhibition of tumor growth when combined with gemcitabine. | kinkiagri.or.jp |

| Cucurbitacin B | Pancreatic Cancer | Mouse pancreatic cancer xenograft model | Reduction in tumor growth. | nih.gov |

| Cucurbitacin B (prodrug) | Not specified | 4T1 xenograft mouse model | Effective control of tumor growth. | nih.gov |

Evaluation of Antitumor Efficacy in Animal Models

Preclinical studies utilizing animal models have been instrumental in evaluating the in vivo antitumor potential of this compound. These investigations provide crucial insights into the compound's efficacy in a complex biological system, laying the groundwork for potential therapeutic applications.

One notable study investigated the effect of this compound on glioma, a highly aggressive form of brain cancer. nih.govresearchgate.net In this research, tumor formation experiments were conducted in nude mice. nih.govresearchgate.net The results from these in vivo experiments confirmed that this compound can inhibit tumor growth. researchgate.netnih.gov Specifically, the study demonstrated that this compound exerts its inhibitory effects on glioma by regulating specific pathways and gene expression, suggesting a novel and effective treatment approach for this malignancy. nih.govnih.gov

While the direct antitumor effects of this compound are significant, research has also explored its potential in combination therapies. Studies on the closely related compound, Cucurbitacin B, have shown that it can enhance the efficacy of existing chemotherapy agents. For instance, in a xenograft model of pancreatic tumors, Cucurbitacin B administered with gemcitabine led to a greater inhibition of tumor growth than either agent alone. conicet.gov.ar Similarly, in a breast cancer model, the combination of Cucurbitacin B with docetaxel (B913) resulted in a more substantial reduction in tumor volume compared to individual treatments. conicet.gov.arnih.gov These findings highlight the potential for cucurbitacins to be used as adjuvants to improve the effectiveness of standard anticancer drugs. conicet.gov.armdpi.com

It is important to note that the evaluation of antitumor efficacy in animal models involves more than just measuring tumor volume. conicet.gov.ar The use of radionuclide scintigraphic images can provide a more accurate assessment by visualizing only viable tumor cells, thus offering a clearer picture of the residual disease state after treatment. conicet.gov.ar

The promising results from these animal studies underscore the therapeutic potential of this compound and its analogs in oncology. mdpi.com Continued research in this area, including the use of various animal models and combination treatment strategies, is essential for a more comprehensive understanding of its anticancer effects. nih.gov

Pharmacokinetic Studies (ADME: Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics is a fundamental aspect of drug development, encompassing the study of a compound's absorption, distribution, metabolism, and excretion (ADME). openaccessjournals.comgsconlinepress.com Understanding the ADME profile of this compound is crucial for its potential translation into a therapeutic agent. openaccessjournals.com While specific, detailed ADME data for this compound is not extensively available in the provided search results, general principles of cucurbitacin pharmacokinetics can be inferred from studies on related compounds, primarily Cucurbitacin B.

Research into the pharmacokinetics of cucurbitacins has been predominantly conducted in rats. mdpi.comresearchgate.net These studies are essential for determining how the body processes these compounds, which in turn influences their efficacy and potential toxicity. openaccessjournals.com The development of sensitive analytical methods has been a key enabler for these pharmacokinetic investigations. nih.gov

Chromatographic Methods for Analysis (e.g., HPLC, UPLC-MS)

Sophisticated chromatographic techniques are indispensable for the quantitative analysis of cucurbitacins in biological matrices, a prerequisite for pharmacokinetic studies. researchgate.net Methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been developed and validated for this purpose. nih.govnih.gov

One study detailed a UPLC-MS/MS method for the determination of Cucurbitacin B in rat plasma. nih.gov This method demonstrated high selectivity and sensitivity, with a lower limit of quantification of 0.3 ng/mL. nih.gov The separation was achieved on a C18 column with an isocratic mobile phase, and the compound was detected using a triple quadrupole tandem mass spectrometer with positive electrospray ionization. nih.gov Another highly sensitive UPLC-MS/MS method for Cucurbitacin B reported an even lower limit of quantification at 0.05 ng/mL in rat plasma, utilizing liquid-liquid extraction for sample preparation and a BEH C18 column for separation. nih.gov

Molecular networking based on UHPLC-MS/MS has also been employed to identify and characterize cucurbitacins, including this compound, in medicinal preparations. researchgate.net This approach allows for the identification of major components within a complex mixture. researchgate.net For instance, in an analysis of total cucurbitacins from Hemsleya amabilis, this compound was identified as a major constituent alongside Cucurbitacin B and Cucurbitacin E. researchgate.net

These advanced analytical methods are crucial for accurately measuring the concentration of this compound and its metabolites in biological samples, which is fundamental to understanding its ADME profile and advancing its preclinical development. nih.govnih.gov

Network Pharmacology and Bioinformatics Approaches

Network pharmacology and bioinformatics have emerged as powerful tools to elucidate the complex mechanisms of action of natural compounds like this compound. nih.gov These in silico approaches allow researchers to predict potential molecular targets and signaling pathways, providing a systematic understanding of a drug's effects. researchgate.net

Prediction of Target Genes and Pathways

For this compound, network pharmacology has been utilized to predict its potential targets and associated pathways in the context of glioma. nih.gov By integrating data from various databases, researchers can identify genes that are likely to be modulated by the compound. nih.govresearchgate.net This process typically involves identifying the target genes of the drug and the genes associated with the disease, and then finding the intersection of these two sets. nih.gov

In one study, 280 intersection target genes for this compound and glioma were identified. oaepublish.comresearchgate.net These genes represent the potential therapeutic targets of the compound for this specific cancer. oaepublish.comresearchgate.net Subsequent analysis of these target genes helps in pinpointing the key signaling pathways involved in the therapeutic effects of this compound. nih.gov The PI3K-AKT and MAPK signaling pathways were predicted to be central to the inhibitory effect of this compound on glioma. nih.govresearchgate.net These pathways are known to play crucial roles in tumor development and progression. researchgate.net

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

To further understand the biological implications of the predicted target genes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govresearchgate.net GO analysis categorizes the functions of genes into three domains: biological process (BP), cellular component (CC), and molecular function (MF). nih.govoaepublish.com KEGG analysis helps to identify the signaling pathways that are significantly enriched with the target genes. nih.govresearchgate.net

In the study on this compound and glioma, GO enrichment analysis of the 280 intersecting targets revealed the top 10 significant terms in BP, CC, and MF. oaepublish.comresearchgate.net KEGG pathway enrichment analysis highlighted the top 20 most significantly enriched pathways. oaepublish.comresearchgate.net This analysis confirmed that pathways such as the PI3K-Akt signaling pathway are significantly associated with the targets of this compound. researchgate.net These findings provide a comprehensive view of the biological processes and pathways that are likely to be modulated by the compound. nih.gov

Protein-Protein Interaction (PPI) Analysis

Protein-protein interactions (PPIs) are fundamental to most biological processes. nih.gov Analyzing the interactions between the predicted target proteins can help to identify key hub proteins and functional modules within the network. nih.gov The Search Tool for the Retrieval of Interacting Genes (STRING) database is a commonly used resource for constructing PPI networks. researchgate.netoaepublish.com

For this compound, a PPI network of the 280 potential therapeutic targets in glioma was constructed using the STRING database. oaepublish.comresearchgate.net This network visually represents the complex interplay between the target proteins. researchgate.net Further analysis of this network can identify core genes with the highest degree of connectivity, suggesting their central role in the compound's mechanism of action. researchgate.net In the case of this compound's effect on glioma, AKT1 and MAPK1 were identified as pivotal gene targets within the predicted pathways. researchgate.net The interaction network provides a framework for understanding how this compound perturbs the cellular machinery to exert its antitumor effects. frontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule (receptor), typically a protein. nih.gov This method has been instrumental in elucidating the potential mechanisms of action for this compound by identifying its likely protein targets. nih.govresearchgate.net

In the context of glioma research, molecular docking studies were performed to understand how this compound interacts with key proteins identified through network pharmacology. nih.govresearchgate.net The three-dimensional structure of this compound was obtained from the PubChem database, while the structures of target proteins were sourced from the Protein Data Bank (PDB). nih.gov Software such as PyMOL and AutoDock Tools were utilized to prepare the molecules and visualize the docking results. nih.gov These analyses revealed that this compound could form strong binding interactions with central hub genes implicated in glioma pathology, particularly those involved in the PI3K-AKT and MAPK signaling pathways. nih.gov Specifically, strong binding effects were observed between this compound and both AKT1 and MAPK1. nih.gov More recent studies have also confirmed through cellular thermal shift assays and microscale thermophoresis that this compound directly binds to Caveolin 1 (CAV1), a key regulator of anoikis in glioma. nih.gov

Furthermore, the utility of molecular docking has been explored in the context of infectious diseases. In studies related to SARS-CoV-2, this compound was identified as one of several bioactive compounds from medicinal plants that could target key viral proteins. nih.gov Docking analyses showed that this compound could bind to the hotspot residues of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication and transcription. nih.gov

These computational predictions provide a structural basis for the observed biological activities of this compound and guide further experimental validation of its molecular targets. nih.govjcdr.net

Table 1: Summary of Molecular Docking Studies for this compound

| Target Protein | Disease Context | Key Findings | Reference(s) |

|---|---|---|---|

| AKT1 | Glioma | Demonstrated strong binding effect, suggesting inhibition of the PI3K-AKT pathway. | nih.gov |

| MAPK1 | Glioma | Showed strong binding effect, indicating potential modulation of the MAPK pathway. | nih.gov |

| Caveolin 1 (CAV1) | Glioma | Confirmed direct binding, suggesting a role in promoting anoikis (a form of cell death). | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Predicted to target hotspot residues, potentially blocking viral replication. | nih.gov |

Analysis of Gene Expression Databases

Gene expression database analysis is a bioinformatic approach used to investigate how the expression levels of various genes are altered in different conditions, such as in tumor tissues compared to normal tissues. This method has been employed to understand the molecular environment in which this compound may exert its effects and to validate the relevance of its potential targets. nih.govoaepublish.com

In a study on glioma, researchers utilized public databases such as the Gene Expression Profiling Interactive Analysis (GEPIA) and the Chinese Glioma Genome Atlas (CGGA) to analyze the mRNA expression levels of predicted this compound target genes. nih.govoaepublish.com The GEPIA database, which contains data from The Cancer Genome Atlas (TCGA), was used as a reference. nih.gov The analysis focused on several potential target genes, including RXRα, AKT1, ESR1, MAPK1, and HSP90AA1. nih.gov

The results indicated that the mRNA expression of RXRα, ESR1, and HSP90AA1 did not show significant differences between glioma tissues and normal tissues. nih.gov However, the expression levels of AKT1 and MAPK1 were found to be significantly different, with both genes being overexpressed in glioma tissues compared to normal brain tissue. nih.govoaepublish.com This differential expression supports the hypothesis that AKT1 and MAPK1 are relevant therapeutic targets for this compound in glioma, aligning with findings from molecular docking that showed strong binding to these proteins. nih.gov

Table 2: Gene Expression Analysis of Potential this compound Targets in Glioma

| Gene | Database(s) Used | Finding in Glioma vs. Normal Tissue | Significance | Reference(s) |

|---|---|---|---|---|

| AKT1 | GEPIA, CGGA | Significantly higher mRNA expression in tumor tissue. | P < 0.05 | nih.govoaepublish.com |

| MAPK1 | GEPIA, CGGA | Significantly higher mRNA expression in tumor tissue. | P < 0.05 | nih.govoaepublish.com |

| RXRα | GEPIA | No significant difference in mRNA expression. | Not Significant | nih.gov |

| ESR1 | GEPIA | No significant difference in mRNA expression. | Not Significant | nih.gov |

| HSP90AA1 | GEPIA | No significant difference in mRNA expression. | Not Significant | nih.gov |

Analysis of Gene Mutations and Copy Number Variations

Investigating gene mutations and copy number variations (CNVs)—which are gains or losses of DNA segments—is crucial for understanding the genetic landscape of a disease and identifying robust therapeutic targets. haematologica.orggene-quantification.dethermofisher.com For this compound, this type of analysis has been used to assess the prevalence of alterations in its key target genes within the patient population of interest.

Using the cBioPortal for Cancer Genomics, which aggregates data from multiple cancer genomics studies, researchers analyzed the genetic alterations of AKT1 and MAPK1 in a cohort of 3,436 glioma cases from seven different studies. nih.govoaepublish.com

The analysis of AKT1 revealed several types of alterations in glioma. oaepublish.com The gene exhibited a mutation rate of 3.81%, an amplification rate (an increase in gene copy number) of 2.02%, and a deep deletion rate of 0.34%. oaepublish.com These findings indicate that the AKT1 gene is genetically altered in a subset of glioma patients, which could influence the efficacy of targeted therapies. oaepublish.com

For MAPK1, the analysis showed a mutation rate of 1.9% in gliomas. oaepublish.com Unlike AKT1, there were no significant deletions or amplifications observed for MAPK1. oaepublish.com The mutations identified were of different types and occurred in various types of glioma. oaepublish.com This information is valuable for stratifying patients and suggests that the therapeutic potential of this compound might be linked to the specific genetic profile of the tumor. haematologica.org

Table 3: Genetic Alterations of this compound Target Genes in Glioma

| Gene | Database Used | Alteration Type | Frequency in Glioma Cases | Reference(s) |

|---|---|---|---|---|

| AKT1 | cBioPortal | Mutation | 3.81% | oaepublish.com |

| Amplification | 2.02% | oaepublish.com | ||

| Deep Deletion | 0.34% | oaepublish.com | ||

| MAPK1 | cBioPortal | Mutation | 1.9% | oaepublish.com |

| Amplification | Not significant | oaepublish.com |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cucurbitacin B |

| Cucurbitacin D |

| 23,24-dihydrocucurbitacin E |

| Cucurbitacin E |

| Cucurbitacin F |

| Orientin |

| Bis-andrographolide |

| Vitexin |

| Berberine |

| Bryonolic acid |

| Piperine |

| Magnoflorine |

| Clevira |

| Ninandrographolide |

| Rutin |

| Quercetin |

| Tinosporide |

| Chlorogenic acid |

| Wogonin |

| 3-epi-isocucurbitacin B |

| Donepezil |

| Sorafenib |

Challenges and Future Directions in Isocucurbitacin B Research

Overcoming Limitations in Natural Abundance and Availability

A significant bottleneck in the advancement of Isocucurbitacin B research is its limited availability from natural sources. mdpi.comnih.govresearchgate.net The compound is a secondary metabolite, and its concentration can vary significantly depending on the plant species, geographical location, and harvest time.

This compound has been isolated from various plants, including:

The stalked tips (pedicels) of melons from the Cucurbitaceae family. nih.govresearchgate.net

The pericarp of Herpetospermum pedunculosum, where it constitutes a major component (26.1%). frontiersin.org

The plant Ipomopsis aggregata. nih.govresearchgate.net

The root of Helicteres isora. nih.gov

Dependence on these natural sources is impractical for large-scale production required for extensive preclinical and clinical studies. Future research is, therefore, directed towards developing alternative and more sustainable supply chains. Strategies being considered include the chemical synthesis of this compound and its analogues, which would ensure a consistent and scalable supply. mdpi.comnih.govresearchgate.net Additionally, optimizing extraction from agricultural byproducts, such as the pericarp of Herpetospermum pedunculosum, presents an eco-friendly and resourceful approach to increase availability. frontiersin.org

Enhancing Bioavailability and Stability

Like other cucurbitacins, this compound is a hydrophobic molecule, which limits its solubility in aqueous solutions and, consequently, its bioavailability after oral administration. mdpi.comnih.govresearchgate.net Poor bioavailability means that only a small fraction of the administered dose reaches systemic circulation, which can limit its therapeutic efficacy. Furthermore, the stability of the compound in biological systems is a critical factor that needs to be addressed. americanpharmaceuticalreview.com

Future research must focus on developing advanced formulation strategies to overcome these limitations. Several innovative approaches are being explored to enhance the solubility, stability, and absorption of hydrophobic drugs like this compound. slideshare.netdrug-dev.com

| Technology | Description | Potential Benefits for this compound |

| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers. | Increases dissolution rate by increasing the surface area; may facilitate lymphatic transport. drug-dev.com |

| Lipid-Based Formulations | Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that present the drug in a solubilized state. | Improves solubility and absorption by forming fine emulsions in the GI tract; can protect the drug from degradation. americanpharmaceuticalreview.comdrug-dev.com |

| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a carrier matrix in an amorphous, higher-energy state. | Enhances the rate and extent of dissolution, leading to improved bioavailability. drug-dev.com |

| Nanocarrier Systems | Encapsulation within nanoparticles, liposomes, or nanoemulsions. | Improves solubility, enhances stability, and can be engineered for targeted delivery. mdpi.comnih.govresearchgate.netpharmtech.com |

By harnessing these technologies, researchers aim to develop formulations that can deliver this compound more effectively to its target sites in the body.

Development of Innovative Therapeutic Strategies

To maximize the therapeutic potential of this compound, particularly in complex diseases like cancer, innovative treatment strategies are essential. Future efforts are concentrated on combination therapies and targeted delivery systems.

The development of drug resistance is a major cause of treatment failure in cancer therapy. Combining this compound with conventional chemotherapeutic agents is a promising strategy to enhance therapeutic effectiveness, overcome resistance, and potentially reduce the required doses and associated toxicity. conicet.gov.ar

Recent studies have shown that this compound can sensitize cancer cells to existing treatments. For instance, it has been found to increase the sensitivity of glioma cells to temozolomide (B1682018) (TMZ). researchgate.netoaepublish.com Research on the closely related Cucurbitacin B has demonstrated significant synergistic effects, where combining it with drugs like gemcitabine (B846), docetaxel (B913), cisplatin, or gefitinib (B1684475) resulted in substantially greater inhibition of tumor growth than either agent alone. conicet.gov.arnih.gov These findings provide a strong rationale for systematically investigating combination therapies involving this compound against a range of cancers. mdpi.comresearchgate.net

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. mdpi.com For this compound, this is a critical area of development. mdpi.comnih.govresearchgate.net

The use of nanocarrier systems is a key approach. researchgate.netresearchgate.net These systems can be designed to specifically target tumor cells by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells. mdpi.com Such targeted systems could potentially overcome the challenges of poor bioavailability and non-specific toxicity, making this compound a more potent and safer therapeutic agent. researchgate.net

Further Elucidation of Molecular Mechanisms

While significant progress has been made in understanding how this compound exerts its effects, a complete picture of its molecular interactions is still emerging. nih.govresearchgate.net A deeper understanding of its mechanisms of action is crucial for identifying predictive biomarkers, selecting appropriate patient populations, and designing rational combination therapies. researchgate.net

Recent research has revealed that this compound inhibits glioma growth by modulating key signaling pathways, including:

PI3K/AKT and MAPK Pathways : Inhibition of these pathways disrupts cancer cell proliferation and survival. nih.govresearchgate.net

Apoptosis Induction : It triggers programmed cell death by inhibiting the anti-apoptotic protein BCL-2. nih.govoaepublish.com

Invasion and Migration Suppression : It inhibits the activity of matrix metalloproteinases (MMP-2/9) and other proteins like N-cadherin and Vimentin, which are involved in cancer cell motility. nih.govoaepublish.comoaepublish.com

MicroRNA Regulation : It has been shown to increase glioma sensitivity to TMZ by inhibiting a specific microRNA, hsa-mir-1286a. nih.govresearchgate.net

| Pathway/Target | Observed Effect | Associated Cancer Type (in studies) |

| PI3K/AKT Pathway | Inhibition of cell growth and proliferation. | Glioma nih.govresearchgate.net |

| MAPK Pathway | Inhibition of cell growth. | Glioma nih.govresearchgate.net |

| BCL-2 | Inhibition, leading to apoptosis. | Glioma nih.govoaepublish.com |

| MMP-2/9, N-cadherin, Vimentin | Suppression, leading to reduced invasion and migration. | Glioma nih.govoaepublish.comoaepublish.com |

| hsa-mir-1286a | Inhibition, leading to increased sensitivity to Temozolomide. | Glioma nih.govresearchgate.net |

Despite these findings, challenges remain in the definitive selection and definition of all its molecular targets. nih.govresearchgate.net Future research will employ advanced techniques like proteomics, genomics, and molecular docking to further map the intricate network of pathways modulated by this compound. nih.gov

Translation to Clinical Applications

The ultimate goal of this compound research is its successful translation into clinical use. Currently, the research is predominantly in the preclinical phase, with studies demonstrating its efficacy in cell cultures and animal models. researchgate.netnih.govconicet.gov.ar There is a clear need to bridge the gap between these promising preclinical results and human clinical trials.

The primary challenge for clinical translation is to demonstrate a favorable safety and efficacy profile in humans. This requires addressing all the aforementioned challenges: ensuring a stable and scalable supply, developing bioavailable formulations, and gaining a comprehensive understanding of its molecular mechanisms to guide clinical trial design. researchgate.net While cucurbitacin tablets are used clinically for conditions like hepatitis in some regions, establishing this compound as a new therapeutic agent in mainstream medicine will require rigorous, well-designed clinical studies. google.com Future work must focus on generating the robust data package necessary to support an Investigational New Drug (IND) application and initiate human trials.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Isocucurbitacin B from natural sources, and how do extraction solvents and techniques influence yield and purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) combined with chromatographic techniques like HPLC or column chromatography. Solvent polarity significantly affects yield: polar solvents extract glycosides more efficiently, while nonpolar solvents may co-extract lipids, requiring subsequent purification steps. Purity validation is achieved via HPLC-UV or LC-MS, with purity thresholds ≥98% recommended for pharmacological studies .

Q. How is the structural characterization of this compound validated using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural elucidation employs:

- NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY and HMBC) to confirm carbon skeleton and functional groups.

- Mass spectrometry (HR-MS) for molecular formula verification (e.g., C₃₂H₄₆O₈, MW 558.70) .

- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration.

- Cross-referencing with published spectral databases ensures reproducibility .

Q. What pharmacological targets and mechanisms of action have been experimentally validated for this compound?

- Methodological Answer : In vitro assays (e.g., kinase inhibition, apoptosis assays) and in vivo models (rodent xenografts) are used to study its anti-cancer properties. Target validation includes:

- Western blotting for protein expression (e.g., STAT3, NF-κB).

- Flow cytometry to assess cell cycle arrest or mitochondrial membrane potential changes.

- Dose-response curves (IC₅₀ calculations) to establish potency .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across different experimental models?

- Methodological Answer :

- Conduct meta-analyses using heterogeneity metrics (I², H²) to quantify variability between studies .

- Standardize assay conditions (e.g., cell lines, incubation times) to minimize protocol-driven discrepancies.

- Apply sensitivity analysis to identify outlier studies or confounding variables (e.g., impurity levels in test compounds) .

Q. How can researchers optimize in vitro experimental conditions to minimize interference from this compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility testing : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) and verify solubility in assay buffers via nephelometry.

- Stability assays : Monitor compound integrity under experimental conditions (e.g., 37°C, pH 7.4) using LC-MS at multiple timepoints.

- Include vehicle controls and light/temperature-controlled environments to mitigate degradation artifacts .

Q. What computational approaches are suitable for predicting this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties prior to in vivo studies?

- Methodological Answer :

- Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, bioavailability, and cytochrome P450 interactions.

- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding to metabolic enzymes (e.g., CYP3A4).

- Validate predictions with in vitro hepatocyte assays for metabolic stability and Caco-2 models for permeability .

Key Considerations for Experimental Design

- Dose Selection : Use pharmacokinetic data (if available) to align in vitro doses with achievable plasma concentrations in vivo.

- Negative Controls : Include structurally similar analogs (e.g., cucurbitacin D) to isolate structure-activity relationships .

- Ethical Compliance : For in vivo studies, adhere to IRB/IEC guidelines for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。